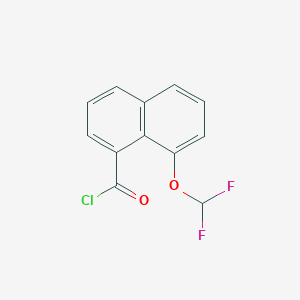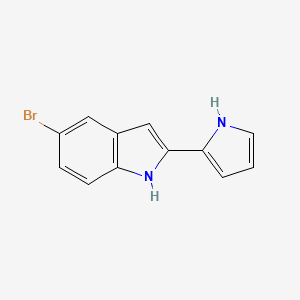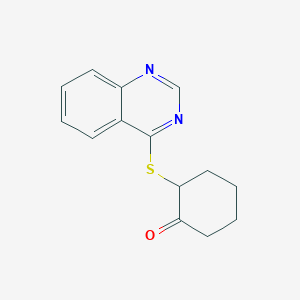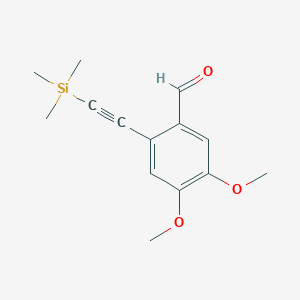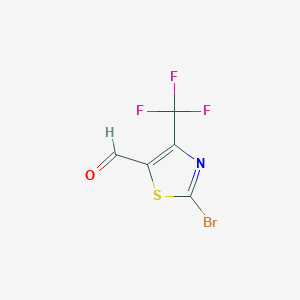
2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an aldehyde group at the fifth position of the thiazole ring. It is a white crystalline solid with a distinct odor and is insoluble in water but soluble in organic solvents like methanol and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-bromo-5-chlorothiazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or other nucleophiles can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: Formation of 2-Bromo-4-(trifluoromethyl)thiazole-5-methanol.
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is not fully elucidated. compounds containing the thiazole ring are known to interact with various biological targets. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse biological effects .
Comparación Con Compuestos Similares
2-Bromo-5-(trifluoromethyl)thiazole: Similar structure but lacks the aldehyde group.
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole: Similar structure but has a methyl group instead of an aldehyde.
Uniqueness: 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The aldehyde group further enhances its versatility in synthetic applications and potential biological interactions.
Propiedades
Fórmula molecular |
C5HBrF3NOS |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5HBrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H |
Clave InChI |
WADGMOLWQJWYOW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(N=C(S1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)

